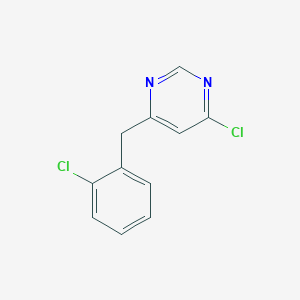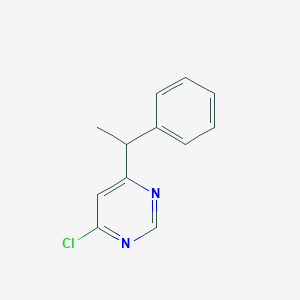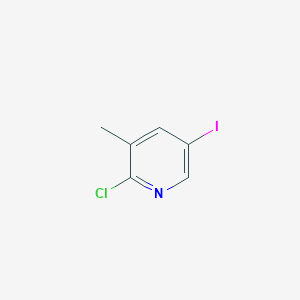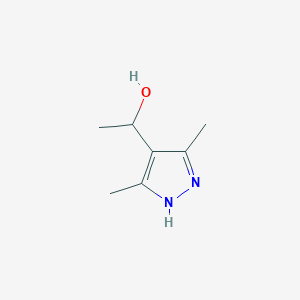
1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
Vue d'ensemble
Description
“1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL” is an organic compound with the molecular formula C7H12N2O and a molecular weight of 140.18 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL” consists of a pyrazole ring substituted with two methyl groups at the 3 and 5 positions and an ethan-1-ol group at the 1 position . The pyrazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms .Applications De Recherche Scientifique
Corrosion Inhibition
A density functional theory (DFT) study explored the efficiency of bipyrazolic-type organic compounds, including 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, as corrosion inhibitors. These compounds exhibit notable inhibition efficiencies and reactive sites, with parameters such as EHOMO, ELUMO, gap energy, electronegativity, global hardness, and electron transfer influencing their performance (Wang et al., 2006).
Catalytic Activities
A study synthesized a new tripodal ligand, which included 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, and examined its catalytic oxidative activities. These activities are influenced by factors like the length of the lateral chain carrying the hydroxyl group and the nature of anion copper (II) salts (Kodadi et al., 2008).
Synthesis and Characterization in Metallomacrocyclic Complexes
Another research focused on synthesizing new hybrid pyrazole ligands substituted by polyether chains and phenyl groups, including derivatives of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol. These were used to form monomeric or dimeric palladium(II) complexes, offering insights into their structures and stability (Guerrero et al., 2008).
Enzyme Inhibitory Activities
Research on synthesized pyrazole-based heterocyclic compounds, including derivatives of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, revealed their inhibitory activities against various hyperactive enzymes. These compounds showed selective inhibitory activities against enzymes like urease and butyrylcholinesterase (Harit et al., 2012).
Catalysis in Polymerization
A study demonstrated the use of pyrazolylamine ligands, containing derivatives of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, in the oligomerization and polymerization of ethylene when activated with aluminum co-catalysts. This showed significant effects on product types and molecular weights (Obuah et al., 2014).
Orientations Futures
The future directions for “1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives , “1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL” may also have potential uses in medicinal chemistry.
Propriétés
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-4-7(6(3)10)5(2)9-8-4/h6,10H,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZKZNQKAGBVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1371255.png)
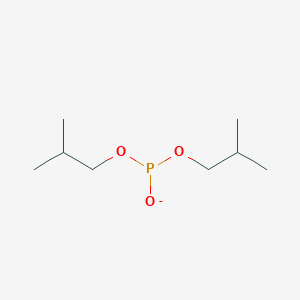
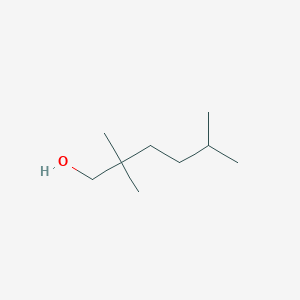
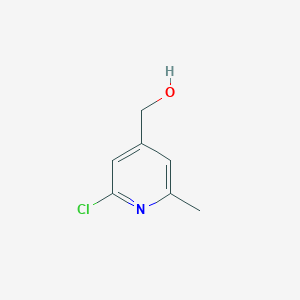
![1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1371264.png)
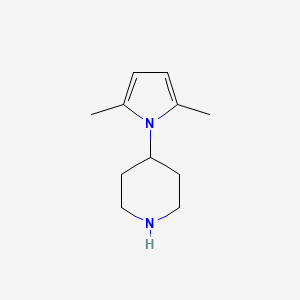
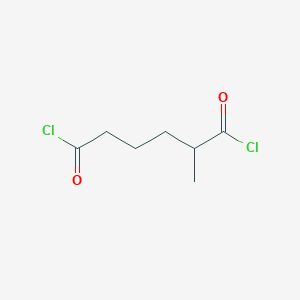
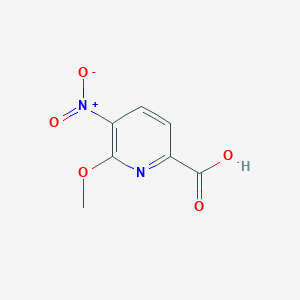
![3-[4-(Methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid](/img/structure/B1371277.png)


